molecular formula C8H8Cl2OS B7724056 2,3-Dichlorophenylthioethanol

2,3-Dichlorophenylthioethanol

Cat. No.: B7724056
M. Wt: 223.12 g/mol
InChI Key: LXRFUECAKNKBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS It is characterized by the presence of two chlorine atoms attached to a phenyl ring, a thioether group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylthioethanol typically involves the reaction of 2,3-dichlorophenol with thioethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2,3dichlorophenol+thioethanol2,3Dichlorophenylthioethanol2,3-\text{dichlorophenol} + \text{thioethanol} \rightarrow 2,3-\text{Dichlorophenylthioethanol} 2,3−dichlorophenol+thioethanol→2,3−Dichlorophenylthioethanol

Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually conducted in an organic solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylthioethanol undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2,3-Dichlorophenylthioethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenylthioethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

    2,4-Dichlorophenylthioethanol: Similar structure but with chlorine atoms at different positions.

    2,3-Dichlorophenylthiol: Lacks the ethanol moiety.

    2,3-Dichlorophenol: Lacks the thioether and ethanol groups.

Uniqueness: 2,3-Dichlorophenylthioethanol is unique due to the presence of both chlorine atoms and the thioether group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFUECAKNKBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.